molecular formula C11H20O2 B12551012 2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane CAS No. 142787-67-5

2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane

Cat. No.: B12551012
CAS No.: 142787-67-5
M. Wt: 184.27 g/mol
InChI Key: QPRVXVSWQHXQME-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a dimethylpent-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpent-3-en-1-ol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and the dimethylpent-3-en-1-yl group can participate in various chemical interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-thiazolidine
  • [(3,4-Dimethylpent-3-en-1-yl)sulfanyl]benzene

Uniqueness

2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a dimethylpent-3-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

142787-67-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(3,4-dimethylpent-3-enyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H20O2/c1-9(2)10(3)5-6-11(4)12-7-8-13-11/h5-8H2,1-4H3

InChI Key

QPRVXVSWQHXQME-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCC1(OCCO1)C)C

Origin of Product

United States

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